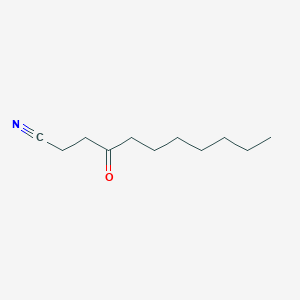
Undecanenitrile, 4-oxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Undecanenitrile, 4-oxo- is a chemical compound with the molecular formula C11H19NO It is a nitrile derivative, characterized by the presence of a nitrile group (-CN) and a ketone group (-C=O) on the undecane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of undecanenitrile, 4-oxo- can be achieved through several methods. One common approach involves the hydroformylation (oxo process) of alkenes, where a formyl group (CHO) and a hydrogen atom are added to a carbon-carbon double bond . Another method involves the Mo(CO)6-mediated ring expansion of methyl 2-(isoxazol-5-yl)-3-oxopropanoates . This process yields 2-alkyl-6-aryl-, 2-aryl-6-aryl, and 2,6-diaryl-5-aryl/hetaryl-substituted methyl 4-oxo-1,4-dihydropyridine-3-carboxylates.
Industrial Production Methods
Industrial production of undecanenitrile, 4-oxo- typically involves large-scale hydroformylation processes. These processes are catalyzed by transition metal complexes and are conducted under high pressure and temperature conditions to ensure high yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Undecanenitrile, 4-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and hydrogenation catalysts are commonly used for reduction.
Substitution: Nucleophiles such as Grignard reagents (RMgX) and organolithium compounds (RLi) are used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Primary amines.
Substitution: Various substituted nitriles and amines.
Wissenschaftliche Forschungsanwendungen
Undecanenitrile, 4-oxo- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its role in lipid peroxidation and protein aggregation
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of undecanenitrile, 4-oxo- involves its interaction with various molecular targets and pathways. For example, it has been shown to modulate cardiac ion channels, including the hNaV1.5 channel and hERG K+ channels, leading to prolonged action potential duration and increased arrhythmia risk . The compound’s reactivity is attributed to its electrophilic nature, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules.
Vergleich Mit ähnlichen Verbindungen
Undecanenitrile, 4-oxo- can be compared with other similar compounds, such as:
4-oxoundecanenitrile: (CAS: 73642-85-0)
5-oxo-undecanenitrile: (CAS: 60278-15-1)
2-bromo-undecanenitrile: (CAS: 180330-96-5)
3-methylundecanonitrile: (CAS: 85351-06-0)
2-methylundecanonitrile: (CAS: 13887-79-1)
These compounds share similar structural features but differ in their specific functional groups and reactivity. Undecanenitrile, 4-oxo- is unique due to its combination of nitrile and ketone functionalities, which confer distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
73642-85-0 |
|---|---|
Molekularformel |
C11H19NO |
Molekulargewicht |
181.27 g/mol |
IUPAC-Name |
4-oxoundecanenitrile |
InChI |
InChI=1S/C11H19NO/c1-2-3-4-5-6-8-11(13)9-7-10-12/h2-9H2,1H3 |
InChI-Schlüssel |
GZIWJHBDNOWQPD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(=O)CCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



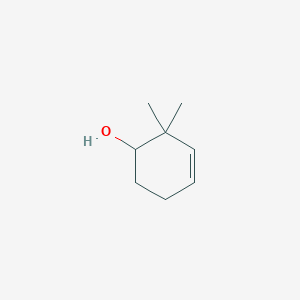

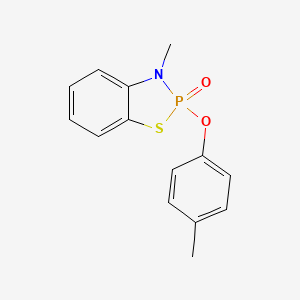
![4,4'-[Methylenedi(1,3-benzothiazole-6,2-diyl)]dianiline](/img/structure/B14460342.png)
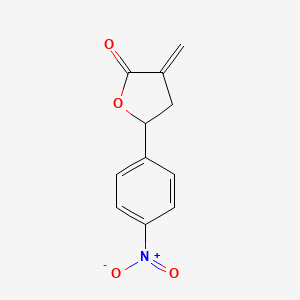

![2-(2-{2-[Bis(2-hydroxyethyl)amino]ethoxy}-2-oxoethyl)oct-3-enoate](/img/structure/B14460353.png)
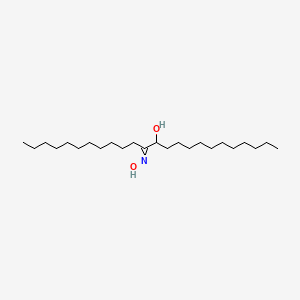
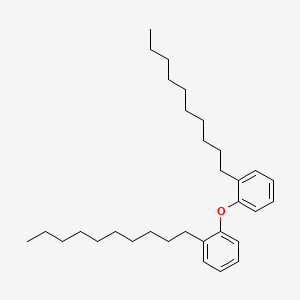

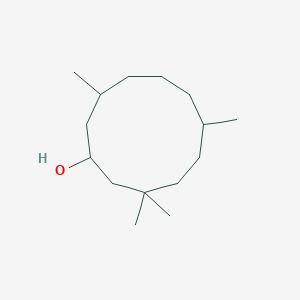

![4-methoxy-5H-thiochromeno[4,3-d]pyrimidin-2-amine](/img/structure/B14460398.png)
